Memantine Hydrochloride is the hydrochloride salt of memantine, a low-affinity, voltage-dependent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine binds to and inhibits cation channels of glutamanergic NMDA receptors located in the central nervous system (CNS), preventing the prolonged influx of calcium ions and the associated neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Memantine is also a 5-hydroxytryptamine type 3 (5HT3) receptor and nicotinic receptor antagonist.
AMANTADINE derivative that has some dopaminergic effects. It has been proposed as an antiparkinson agent.
See also: Memantine (has active moiety); Donepezil hydrochloride; memantine hydrochloride (component of).
Memantine hydrochloride
CAS No.: 41100-52-1
Cat. No.: VC20747514
Molecular Formula: C12H22ClN
Molecular Weight: 215.76 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 41100-52-1 |
---|---|
Molecular Formula | C12H22ClN |
Molecular Weight | 215.76 g/mol |
IUPAC Name | 3,5-dimethyladamantan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H |
Standard InChI Key | LDDHMLJTFXJGPI-UHFFFAOYSA-N |
SMILES | CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Canonical SMILES | CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Appearance | Solid powder |
Chemical Composition and Physical Properties
Memantine hydrochloride is an N-methyl-D-aspartate (NMDA) receptor antagonist with the chemical formula C₁₂H₂₁N·HCl and a molecular weight of 215.763 (monoisotopic: 215.144077416) . Its IUPAC name is 3,5-dimethyladamantan-1-amine hydrochloride . The compound features a three-ring adamantane structure with a primary aliphatic amine group .
Structure and Identifiers
Memantine hydrochloride possesses a distinctive adamantane-derived structure. Key identifiers include:
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Memantine Hydrochloride
Memantine hydrochloride occurs as a fine white to off-white powder and is soluble in water . Commercially available memantine tablets contain numerous inactive ingredients including microcrystalline cellulose/colloidal silicon dioxide, talc, croscarmellose sodium, and magnesium stearate .
Pharmacological Mechanism of Action
NMDA Receptor Antagonism
Memantine functions as an uncompetitive NMDA receptor antagonist with moderate affinity . Unlike most NMDA antagonists which are competitive in nature, memantine is distinguished by its:
-
Fast binding to the receptor channel in a pseudo-first order manner
-
Rapid dissociation from the receptor in a concentration-independent fashion
-
Voltage-dependent mechanism that enables receptor blockage removal upon membrane depolarization
Glutamatergic System Targeting
Memantine specifically targets the glutamatergic system by inhibiting excessive glutamatergic transmission while preserving physiological function . Glutamate is an excitatory neurotransmitter critical for learning, memory, and neuronal plasticity, primarily in cortical and hippocampal regions .
Neuroprotective Properties
The compound's mechanism provides neuroprotection by:
-
Blocking pathological NMDA receptor activation while preserving normal function
-
Demonstrating increased potency in areas with massive NMDA receptor activation due to its uncompetitive nature
-
Maintaining physiological function, which distinguishes it from other NMDA antagonists that can cause hallucinations and schizophrenia-type symptoms
Clinical Applications in Alzheimer's Disease
Moderate to Severe Alzheimer's Disease
Memantine has received FDA approval for the treatment of moderate to severe Alzheimer's disease . Four major clinical trials have established its efficacy:
Table 2: Major Clinical Trials of Memantine in Moderate to Severe Alzheimer's Disease
In the Latvian nursing home study, 76% of memantine-treated patients were classified as responders on the Clinical Global Impression of Change (CGI-C) compared with 44.7% in the placebo group . Additionally, 65.3% of patients showed response on the BGP "care dependence" subscore compared with 39.5% in the placebo group .
Formulations and Administration
Available Formulations
Memantine hydrochloride is available in several formulations:
The tablets contain inactive ingredients such as microcrystalline cellulose/colloidal silicon dioxide, talc, croscarmellose sodium, and magnesium stearate, along with various film coating components .
Dosing and Administration
Memantine can be prescribed:
New Formulations
A new 28 mg slow-release memantine preparation has been studied in moderate to severe Alzheimer's disease. A 6-month randomized, double-blind, placebo-controlled study with a 6-month open-label follow-up demonstrated statistically significant benefits on primary efficacy measures (SIB and global). The preparation was well-tolerated with side effects similar to placebo .
Future Research Directions
Areas for Further Investigation
Several research avenues remain for memantine:
-
Longer studies with larger study groups may be needed to detect effects in mild to moderate Alzheimer's disease
-
More research is needed on memantine/cholinesterase inhibitor combination therapy
-
Comparative studies between memantine and cholinesterase inhibitors could provide valuable clinical insights
Global Alzheimer's Disease Context
The importance of continued research into memantine and other treatments is underscored by the growing prevalence of Alzheimer's disease:
-
In 2010, an estimated 36 million people worldwide were living with Alzheimer's Disease
-
The prevalence is predicted to reach 66 million by 2030 and 115 million by 2050
-
The G8 dementia summit in December 2013 concluded that dementia should be considered a global priority with the objective of developing a cure or a disease-modifying therapy by 2025
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume